molecular formula C22H19NO3 B214670 1-Ethyl-3-hydroxy-3-(2-naphthalen-1-yl-2-oxo-ethyl)-1,3-dihydro-indol-2-one

1-Ethyl-3-hydroxy-3-(2-naphthalen-1-yl-2-oxo-ethyl)-1,3-dihydro-indol-2-one

Cat. No. B214670
M. Wt: 345.4 g/mol
InChI Key: MVFYXVNNDVVESH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-3-hydroxy-3-(2-naphthalen-1-yl-2-oxo-ethyl)-1,3-dihydro-indol-2-one, also known as EHNA, is a small molecule inhibitor that has been widely used in scientific research. EHNA has been found to be effective in inhibiting the activity of adenosine deaminase (ADA), an enzyme that plays a crucial role in purine metabolism.

Mechanism of Action

1-Ethyl-3-hydroxy-3-(2-naphthalen-1-yl-2-oxo-ethyl)-1,3-dihydro-indol-2-one inhibits the activity of ADA by binding to the enzyme at the active site. 1-Ethyl-3-hydroxy-3-(2-naphthalen-1-yl-2-oxo-ethyl)-1,3-dihydro-indol-2-one forms a covalent bond with the enzyme, which prevents the enzyme from catalyzing the deamination of adenosine and deoxyadenosine.
Biochemical and Physiological Effects:
1-Ethyl-3-hydroxy-3-(2-naphthalen-1-yl-2-oxo-ethyl)-1,3-dihydro-indol-2-one has been found to have a number of biochemical and physiological effects. 1-Ethyl-3-hydroxy-3-(2-naphthalen-1-yl-2-oxo-ethyl)-1,3-dihydro-indol-2-one has been shown to increase the levels of adenosine and deoxyadenosine in the body, which can have a number of downstream effects. Adenosine and deoxyadenosine are important signaling molecules in the body, and their levels are tightly regulated.
1-Ethyl-3-hydroxy-3-(2-naphthalen-1-yl-2-oxo-ethyl)-1,3-dihydro-indol-2-one has been found to have anti-inflammatory and immunosuppressive effects. 1-Ethyl-3-hydroxy-3-(2-naphthalen-1-yl-2-oxo-ethyl)-1,3-dihydro-indol-2-one has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. 1-Ethyl-3-hydroxy-3-(2-naphthalen-1-yl-2-oxo-ethyl)-1,3-dihydro-indol-2-one has also been shown to reduce the activation of T cells and B cells, which are involved in the adaptive immune response.

Advantages and Limitations for Lab Experiments

1-Ethyl-3-hydroxy-3-(2-naphthalen-1-yl-2-oxo-ethyl)-1,3-dihydro-indol-2-one has a number of advantages and limitations for lab experiments. One of the main advantages of 1-Ethyl-3-hydroxy-3-(2-naphthalen-1-yl-2-oxo-ethyl)-1,3-dihydro-indol-2-one is that it is a specific inhibitor of ADA. 1-Ethyl-3-hydroxy-3-(2-naphthalen-1-yl-2-oxo-ethyl)-1,3-dihydro-indol-2-one has been found to be effective in inhibiting the activity of ADA in a variety of cell types and tissues.
One of the limitations of 1-Ethyl-3-hydroxy-3-(2-naphthalen-1-yl-2-oxo-ethyl)-1,3-dihydro-indol-2-one is that it is a small molecule inhibitor, which means that it may have off-target effects. 1-Ethyl-3-hydroxy-3-(2-naphthalen-1-yl-2-oxo-ethyl)-1,3-dihydro-indol-2-one may also have limited bioavailability, which can make it difficult to use in in vivo experiments.

Future Directions

There are a number of future directions for research on 1-Ethyl-3-hydroxy-3-(2-naphthalen-1-yl-2-oxo-ethyl)-1,3-dihydro-indol-2-one. One area of research is the development of more potent and selective inhibitors of ADA. Another area of research is the use of 1-Ethyl-3-hydroxy-3-(2-naphthalen-1-yl-2-oxo-ethyl)-1,3-dihydro-indol-2-one in combination with other drugs to treat various diseases.
1-Ethyl-3-hydroxy-3-(2-naphthalen-1-yl-2-oxo-ethyl)-1,3-dihydro-indol-2-one has been found to have anti-inflammatory and immunosuppressive effects, which makes it a potential candidate for the treatment of autoimmune diseases. 1-Ethyl-3-hydroxy-3-(2-naphthalen-1-yl-2-oxo-ethyl)-1,3-dihydro-indol-2-one has also been shown to have neuroprotective effects, which makes it a potential candidate for the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, 1-Ethyl-3-hydroxy-3-(2-naphthalen-1-yl-2-oxo-ethyl)-1,3-dihydro-indol-2-one is a small molecule inhibitor that has been widely used in scientific research. 1-Ethyl-3-hydroxy-3-(2-naphthalen-1-yl-2-oxo-ethyl)-1,3-dihydro-indol-2-one has been found to be effective in inhibiting the activity of ADA, which makes it a valuable tool for studying the role of ADA in various biological processes. 1-Ethyl-3-hydroxy-3-(2-naphthalen-1-yl-2-oxo-ethyl)-1,3-dihydro-indol-2-one has a number of biochemical and physiological effects, and it has a number of advantages and limitations for lab experiments. There are a number of future directions for research on 1-Ethyl-3-hydroxy-3-(2-naphthalen-1-yl-2-oxo-ethyl)-1,3-dihydro-indol-2-one, including the development of more potent and selective inhibitors of ADA and the use of 1-Ethyl-3-hydroxy-3-(2-naphthalen-1-yl-2-oxo-ethyl)-1,3-dihydro-indol-2-one in combination with other drugs to treat various diseases.

Synthesis Methods

1-Ethyl-3-hydroxy-3-(2-naphthalen-1-yl-2-oxo-ethyl)-1,3-dihydro-indol-2-one can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3-hydroxy-3-(2-naphthalen-1-yl-2-oxo-ethyl)-1,3-dihydro-indol-2-one with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Scientific Research Applications

1-Ethyl-3-hydroxy-3-(2-naphthalen-1-yl-2-oxo-ethyl)-1,3-dihydro-indol-2-one has been widely used in scientific research as a tool for studying the role of ADA in various biological processes. ADA is an enzyme that catalyzes the deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. ADA is involved in the regulation of the levels of adenosine and deoxyadenosine, which are important signaling molecules in the body.
1-Ethyl-3-hydroxy-3-(2-naphthalen-1-yl-2-oxo-ethyl)-1,3-dihydro-indol-2-one has been found to be effective in inhibiting the activity of ADA, which makes it a valuable tool for studying the role of ADA in various biological processes. 1-Ethyl-3-hydroxy-3-(2-naphthalen-1-yl-2-oxo-ethyl)-1,3-dihydro-indol-2-one has been used to study the role of ADA in the immune system, cardiovascular system, and nervous system.

properties

Product Name

1-Ethyl-3-hydroxy-3-(2-naphthalen-1-yl-2-oxo-ethyl)-1,3-dihydro-indol-2-one

Molecular Formula

C22H19NO3

Molecular Weight

345.4 g/mol

IUPAC Name

1-ethyl-3-hydroxy-3-(2-naphthalen-1-yl-2-oxoethyl)indol-2-one

InChI

InChI=1S/C22H19NO3/c1-2-23-19-13-6-5-12-18(19)22(26,21(23)25)14-20(24)17-11-7-9-15-8-3-4-10-16(15)17/h3-13,26H,2,14H2,1H3

InChI Key

MVFYXVNNDVVESH-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC4=CC=CC=C43)O

Canonical SMILES

CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC4=CC=CC=C43)O

Origin of Product

United States

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